

# The Nitrosamine Story: A Technical Guide to a Hidden Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | N-Nitroso desloratadine |           |
| Cat. No.:            | B588004                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The discovery of N-nitrosamine impurities in widely used medications beginning in 2018 triggered a global pharmaceutical crisis, leading to extensive recalls, intense regulatory scrutiny, and a fundamental re-evaluation of manufacturing processes and quality control. Nitrosamines, a class of compounds classified as probable human carcinogens, are not new to science, but their unexpected presence in finished drug products highlighted previously unrecognized risks in the pharmaceutical supply chain. This technical guide provides an indepth exploration of the historical context of nitrosamine impurities, from their early discovery to the current regulatory landscape. It details the chemical pathways of their formation, presents quantitative data on acceptable limits and contamination levels, and outlines the analytical methodologies crucial for their detection and control.

## A Historical Overview: From Discovery to Pharmaceutical Crisis

N-nitrosamines were first described in the scientific literature in the 1870s. However, it wasn't until the mid-1950s that a pivotal study by researchers Magee and Barnes linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. Subsequent research in the 1970s identified the presence of nitrosamines in a variety of consumer products, including preserved foods, beverages, tobacco, and personal care items. Despite this







growing body of toxicological knowledge, nitrosamines were not considered a significant concern for pharmaceutical products until decades later.

The landscape changed dramatically in mid-2018 when regulators in Europe and the United States detected NDMA in the active pharmaceutical ingredient (API) of valsartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1] The discovery was unexpected and traced back to a change in the API's manufacturing process implemented years earlier.[1][2][3] This initial finding quickly expanded, with other nitrosamines like N-Nitrosodiethylamine (NDEA) also being detected in valsartan and other sartan-class medicines from various manufacturers.[3][4]

The "sartan crisis" was only the beginning. In September 2019, regulators announced that unacceptable levels of NDMA were found in ranitidine, a popular H2-blocker used for treating heartburn, sold under brand names like Zantac.[5][6][7] Unlike the sartans, where the impurity was primarily a byproduct of the API synthesis, evidence suggested that NDMA in ranitidine could form from the degradation of the drug molecule itself, particularly under certain storage conditions like elevated temperatures.[8] By the end of 2019 and into 2020, the investigation expanded further, revealing NDMA contamination in some batches of metformin, a first-line treatment for type 2 diabetes.[9][10]

These events prompted widespread recalls of essential medicines, creating drug shortages and significant public concern.[11] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), responded with stringent new requirements for manufacturers to conduct comprehensive risk assessments, perform sensitive testing, and implement mitigation strategies to control nitrosamine impurities.





Sample Preparation

Receive Drug Product (e.g., Tablets)





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EMA reviewing medicines containing valsartan from Zhejiang Huahai following detection of an impurity: some valsartan medicines being recalled across the EU | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Update on review of recalled valsartan medicines: preliminary assessment of possible risk to patients | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Updated: FDA, Health Canada and EMA Spot Second Impurity in Valsartan | RAPS [raps.org]
- 4. medscape.com [medscape.com]
- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings PMC [pmc.ncbi.nlm.nih.gov]
- 6. beasleyallen.com [beasleyallen.com]
- 7. emerypharma.com [emerypharma.com]
- 8. FDA conducts NDMA testing on stomach acid medication [manufacturingchemist.com]
- 9. agilent.com [agilent.com]
- 10. N-Nitrosodimethylamine Contamination in the Metformin Finished Products PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Nitrosamine Story: A Technical Guide to a Hidden Pharmaceutical Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588004#historical-context-of-nitrosamine-impurities-in-pharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com